

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Oxysophocarpine

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Compound of Interest		
Compound Name:	Oxysophocarpine	
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For Researchers, Scientists, and Drug Development Professionals Introduction

Oxysophocarpine is a quinolizidine alkaloid predominantly isolated from plants of the Sophora genus, such as Sophora flavescens Ait.[1][2][3] It is a tetracyclic compound that has garnered significant interest in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of oxysophocarpine, along with its physicochemical properties and relevant experimental protocols.

Chemical Structure and Stereochemistry

Oxysophocarpine possesses a rigid tetracyclic ring system. Its chemical formula is $C_{15}H_{22}N_2O_2$, with a molecular weight of 262.35 g/mol . The systematic IUPAC name for **oxysophocarpine** is (1R,2R,9S,13R,17S)-13-oxido-7-aza-13-azoniatetracyclo $[7.7.1.0^2,^7.0^{13},^{17}]$ heptadec-4-en-6-one.

The stereochemistry of **oxysophocarpine** is complex, with multiple chiral centers that define its three-dimensional structure and biological activity. The absolute configuration of these



stereocenters is crucial for its interaction with biological targets. While a crystal structure of **oxysophocarpine** itself is not readily available in the searched literature, its stereochemistry is well-established in the context of the matrine alkaloid family, to which it belongs.

Key Stereochemical Features:

- Ring Junctions: The fusion of the four rings creates a specific and rigid conformation.
- Chiral Centers: The molecule contains several stereogenic centers, leading to the possibility
 of numerous stereoisomers. The naturally occurring and biologically active form is the one
 specified by the IUPAC name.

Physicochemical Properties

A summary of the key physicochemical properties of **oxysophocarpine** is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods and formulations.

Property	Value	Source
Molecular Formula	C15H22N2O2	PubChem
Molecular Weight	262.35 g/mol	PubChem
CAS Number	26904-64-3	PubChem
рКа	6.5	Experimental (RP-HPLC)
Appearance	White crystalline powder	(General knowledge)
Solubility	Soluble in methanol, ethanol, DMSO.	(General knowledge)

Experimental Protocols Isolation of Oxysophocarpine from Sophora flavescens

A general method for the isolation of alkaloids from Sophora flavescens involves solvent extraction followed by chromatographic purification.



Protocol:

- Extraction: The dried and powdered roots of Sophora flavescens are extracted with 95% ethanol. The resulting extract is concentrated under reduced pressure.
- Acid-Base Extraction: The crude extract is dissolved in an acidic solution and then washed
 with an organic solvent to remove neutral and acidic impurities. The aqueous layer is then
 basified with ammonia to precipitate the alkaloids.
- Solvent Partitioning: The alkaloid precipitate is extracted with chloroform.
- Chromatographic Purification: The chloroform extract is subjected to column chromatography
 on silica gel, eluting with a gradient of chloroform and methanol to yield purified
 oxysophocarpine.

Quantification of Oxysophocarpine by HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantitative analysis of **oxysophocarpine**.

Chromatographic Conditions:

- Column: C18 column (e.g., 4.6 mm x 250 mm, 5 μm)
- Mobile Phase: A mixture of methanol and a phosphate buffer. The exact ratio can be optimized depending on the specific column and system.
- Flow Rate: 1.0 mL/min
- Detection: UV at 220 nm
- Temperature: Ambient

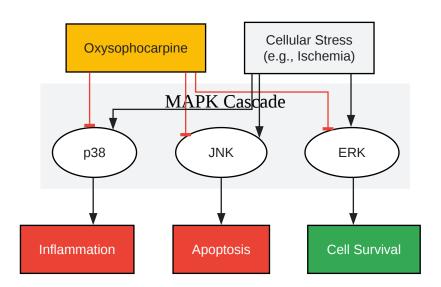
Signaling Pathways and Biological Activities

Oxysophocarpine has been shown to modulate several important signaling pathways, which underlies its therapeutic potential.



MAPK Signaling Pathway

Oxysophocarpine exerts neuroprotective effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been shown to inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby reducing inflammation and apoptosis in neuronal cells.[1][2]



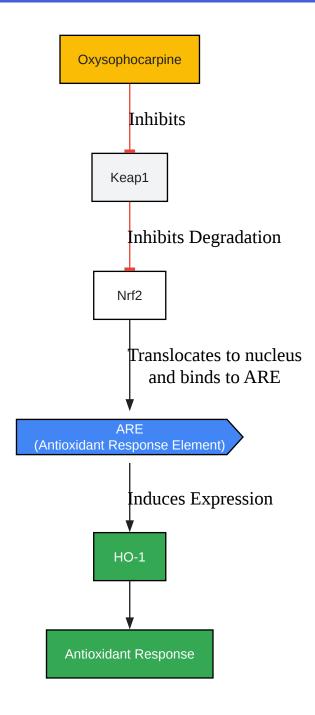
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Oxysophocarpine's inhibition of the MAPK pathway.

Nrf2/HO-1 Signaling Pathway

Oxysophocarpine has also been reported to protect cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.





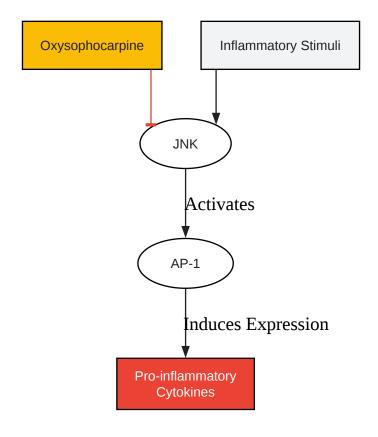
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Activation of the Nrf2/HO-1 pathway by **oxysophocarpine**.

JNK/AP-1 Signaling Pathway

In the context of airway inflammation, **oxysophocarpine** has been shown to inhibit the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.





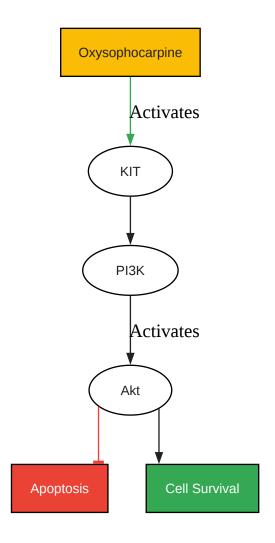
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Inhibition of the JNK/AP-1 pathway by oxysophocarpine.

KIT/PI3K Signaling Pathway

Oxysophocarpine has demonstrated protective effects against acute lung injury by regulating the KIT/Phosphoinositide 3-kinase (PI3K) signaling pathway, which is involved in cell survival and apoptosis.





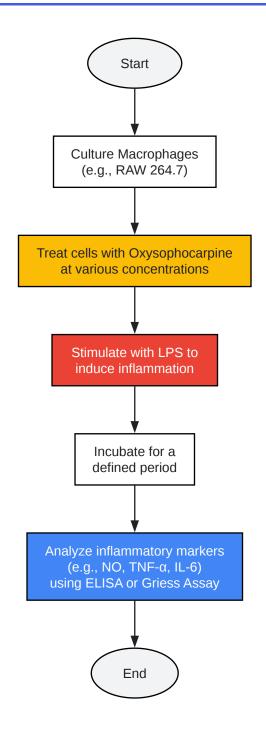
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Modulation of the KIT/PI3K pathway by oxysophocarpine.

Experimental Workflow Example: Bioassay for Antiinflammatory Activity

The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of **oxysophocarpine** in a cell-based assay.





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Workflow for assessing anti-inflammatory activity.

Conclusion

Oxysophocarpine is a structurally complex and biologically active alkaloid with significant therapeutic potential. A thorough understanding of its chemical structure, stereochemistry, and physicochemical properties is paramount for ongoing research and development efforts. The



modulation of multiple signaling pathways by **oxysophocarpine** highlights its pleiotropic effects and provides a basis for its exploration in various disease models. The experimental protocols outlined in this guide serve as a foundation for researchers working on the isolation, analysis, and biological evaluation of this promising natural product.

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